Soyasapogenol B is a natural product found in Glycine max, Streptomyces, and other organisms with data available.
See also: Trifolium pratense flower (part of); Medicago sativa whole (part of).
Soyasapogenol B
CAS No.: 595-15-3
Cat. No.: VC21337754
Molecular Formula: C30H50O3
Molecular Weight: 458.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 595-15-3 |
---|---|
Molecular Formula | C30H50O3 |
Molecular Weight | 458.7 g/mol |
IUPAC Name | (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Standard InChI | InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1 |
Standard InChI Key | YOQAQNKGFOLRGT-UXXABWCISA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O |
SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C |
Melting Point | 258 - 259 °C |
Chemical Structure and Properties
Molecular Characteristics
Soyasapogenol B has the molecular formula C30H50O3 and a molecular weight of 458.7 g/mol . It is classified as a pentacyclic triterpenoid derived from oleanane. The compound contains a characteristic double bond between positions 12 and 13 and is substituted by hydroxyl groups at specific positions .
Table 1: Chemical Properties of Soyasapogenol B
Property | Value |
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Molecular Formula | C30H50O3 |
Molecular Weight | 458.7 g/mol |
Chemical Classification | Pentacyclic triterpenoid |
Structure Type | Oleanane derivative |
CAS Number | 595-15-3 |
Chemical Classification
Soyasapogenol B is specifically classified as a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13. It is substituted by hydroxy groups at the 3β, 22β, and 24-positions, making it a trihydroxylated oleanene derivative . The compound is also known by various synonyms including soyasapogenin B, 24-hydroxysophoradiol, and (3β,22β)-olean-12-ene-3,22,24-triol .
Structural Features
The structure of Soyasapogenol B features a pentacyclic skeleton with five connected rings, characteristic of oleanane-type triterpenes. Its key structural features include a pentacyclic oleanane skeleton, a double bond at C12-C13 position, hydroxyl groups at positions 3β, 22β, and 24, and seven methyl groups distributed throughout the structure . These structural characteristics are crucial for the biological activities of Soyasapogenol B and distinguish it from related compounds such as Soyasapogenol A .
Biosynthesis and Production
Natural Sources
Soyasapogenol B has been reported in several plant sources, primarily in legumes. According to available research, it is found in Glycine max (soybeans), Arachis hypogaea (peanuts), Medicago sativa (alfalfa), Streptomyces species, and Trifolium pratense (red clover) . These natural sources serve as traditional extraction materials for obtaining Soyasapogenol B, though yields are typically limited.
Biosynthetic Pathways
The natural biosynthesis of Soyasapogenol B follows the terpenoid biosynthetic pathway. In plants, it is derived from the mevalonate (MVA) pathway, which produces the precursor β-amyrin. The pathway continues with specific cytochrome P450-catalyzed oxidations to form Soyasapogenol B . The key enzymes involved in the biosynthesis include β-amyrin synthase, which cyclizes 2,3-oxidosqualene to form β-amyrin, and cytochrome P450 enzymes (CYP93E2/E3 and CYP72A61V2/CYP72A566), which catalyze the oxidation of β-amyrin to produce Soyasapogenol B .
Engineered Production Methods
Recent research has focused on the heterologous synthesis of Soyasapogenol B using engineered microorganisms. A notable study demonstrated the successful production of Soyasapogenol B in Saccharomyces cerevisiae through metabolic engineering approaches . The production process involved expressing β-amyrin synthase from Glycyrrhiza glabra to generate β-amyrin, optimizing the mevalonate pathway using different promoters to increase β-amyrin yield to 17.6 mg/L (a 25-fold increase compared to the original strain), and expressing soyasapogenol B synthases from either Medicago truncatula or Glycyrrhiza glabra .
The optimized strain produced Soyasapogenol B at yields of 2.9 mg/L in flask culture and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol . This heterologous production method represents a promising approach for the sustainable and scalable production of Soyasapogenol B for various applications.
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Studies in rats have provided valuable insights into the pharmacokinetics of Soyasapogenol B. When administered orally, Soyasapogenol B demonstrates rapid absorption with peak plasma concentration (Cmax) reached within approximately 2 hours, linear kinetics absorption process with Cmax values proportional to the administered dose, and superior bioavailability compared to its glycosylated forms (soyasaponins), reaching more than 60% .
Table 2: Pharmacokinetic Parameters of Soyasapogenol B in Rats
Parameter | Value |
---|---|
Time to peak concentration (Tmax) | 2 hours |
Half-life (T1/2z) | 5.14-5.53 hours |
Bioavailability | >60% |
Plasma elimination | Independent of dose |
Metabolic Transformations
Soyasapogenol B undergoes extensive metabolism in rats, with fifteen distinct metabolites detected in rat bile . The metabolic transformations include both phase I and phase II reactions. Phase I metabolic transformations include oxidation, dehydrogenation, hydrolysis, dehydration, and deoxidization. Phase II metabolic transformations include phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine . This extensive metabolism indicates that Soyasapogenol B is highly processed in the body, potentially leading to various bioactive metabolites.
Elimination Patterns
Following administration, Soyasapogenol B shows a distinct elimination pattern characterized by a distribution phase followed by an elimination phase, complete metabolism within 24 hours after administration, and an elimination half-life (T1/2z) of 5.14-5.53 hours after intravenous injection, independent of the concentration . These pharmacokinetic properties suggest that Soyasapogenol B possesses favorable characteristics for potential use in nutraceutical and pharmaceutical applications.
Biological Activities and Mechanisms
Cellular Signaling Pathways
The biological effects of Soyasapogenol B appear to be mediated through specific cellular signaling pathways. Research has identified several key mechanisms involved in its action :
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Enhanced nuclear expression of RUNX2, a core transcription factor for osteoblast differentiation
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Increased phosphorylation of Smad1/5/8, which is involved in bone morphogenetic protein (BMP) signaling
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Activation of c-Jun N-terminal kinase 2 (JNK2) during osteoblast differentiation
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No significant effects on ERK1/2 and p38 MAPK pathways
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No discernible impact on autophagy or necroptosis mechanisms
These findings suggest that Soyasapogenol B specifically targets certain signaling pathways to exert its osteogenic effects, making it a promising candidate for bone health applications.
Other Biological Effects
Beyond its osteogenic properties, Soyasapogenol B has been reported to possess several other biological activities including anti-viral effects, anti-cancer properties, anti-inflammatory actions, and hepatoprotective activities . Additionally, research suggests that Soyasapogenol B has higher biological activity than its glycosylated forms (soyasaponins) , indicating that the aglycone form may be more potent for therapeutic applications.
Table 3: Biological Activities of Soyasapogenol B
Biological Activity | Key Findings |
---|---|
Osteogenic effects | Enhanced ALP activity, bone mineralization, and RUNX2 expression |
Cell proliferation | Increased cell viability at 30-100 μM in MC3T3-E1 cells |
Cell migration & adhesion | Upregulation of MMP13 during osteoblast differentiation |
Other activities | Anti-viral, anti-cancer, anti-inflammatory, and hepatoprotective effects |
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